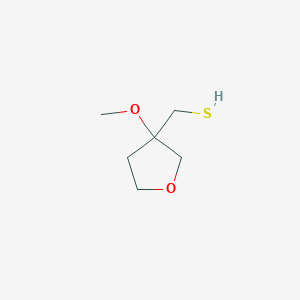
(3-Methoxyoxolan-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Methoxyoxolan-3-yl)methanethiol” is a chemical compound with the CAS Number: 2001598-64-5 . It has a molecular weight of 148.23 .
Molecular Structure Analysis
The IUPAC name for this compound is (3-methoxytetrahydrofuran-3-yl)methanethiol . The InChI code is 1S/C6H12O2S/c1-7-6 (5-9)2-3-8-4-6/h9H,2-5H2,1H3 .Scientific Research Applications
Chemical Synthesis
(3-Methoxyoxolan-3-yl)methanethiol is a chemical compound with the CAS Number: 2001598-64-5 . It is often used in chemical synthesis due to its unique structure and properties .
Cancer Research
Methanethiol, including (3-Methoxyoxolan-3-yl)methanethiol, has been identified as a potential biomarker for non-invasive cancer diagnosis . The dysregulation of sulfur metabolism in cancer cells can result in elevated levels of volatile sulfur compounds (VSCs), including methanethiol .
Scent Mark of Dysregulated Sulfur Metabolism in Cancer
The exudation of excess methanethiol and its methylated volatile metabolites by cancer patients may contribute to the “scent of cancer” . Thus, methanethiol has potential as a biomarker for non-invasive early cancer detection .
Microbiome Research
Gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .
Study of Selenium-Binding Protein 1 (SELENBP1)
Physiologically, methanethiol is rapidly degraded through the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . However, SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues .
Study of Methyltransferase-Like Protein 7B (METTL7B)
Enzymatic endogenous methanethiol production may occur through methyltransferase-like protein 7B (METTL7B), which is present at elevated levels in some cancers, including CRC and hepatocellular carcinoma (HCC) .
Wastewater Treatment
In a study, a non-lysogenous Pseudomonas putida strain was used as a model organism that produces methanethiol in the presence of methionine . This suggests potential applications in wastewater treatment.
properties
IUPAC Name |
(3-methoxyoxolan-3-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-7-6(5-9)2-3-8-4-6/h9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICOVLLBVXQAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyoxolan-3-yl)methanethiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

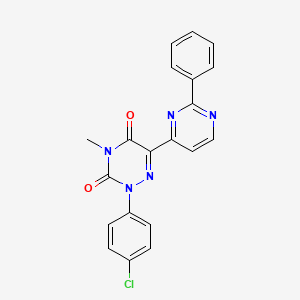
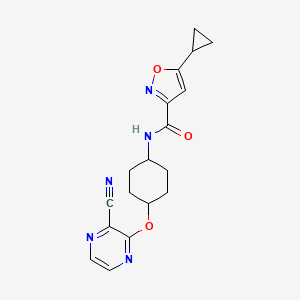
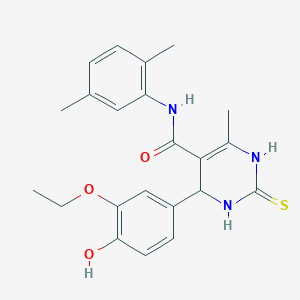
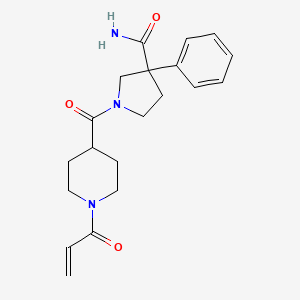

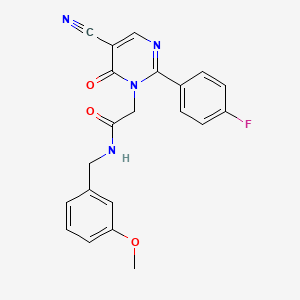
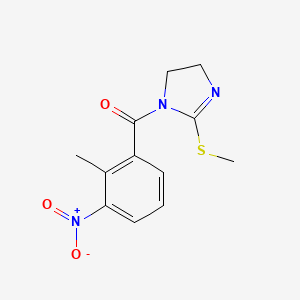
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)

![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)
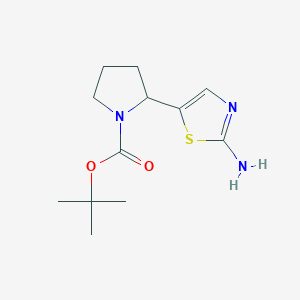


![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)